3-bromo-5-nitrothiophene-2-carbaldehyde
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Description
Scientific Research Applications
Biological Activity of Nitrothiophenes
Studies on the biological activity of substituted thiophenes, including 5-nitrothiophene-2-carbaldehyde derivatives, have shown their potential in inhibiting the growth of bacteria and fungi. The mode of action for some active derivatives is thought to involve the formation of Meisenheimer complexes or nucleophilic attack by intracellular thiols, leading to displacement of halogen atoms (Morley & Matthews, 2006).
Synthetic Applications in Organic Chemistry
3-Bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium compounds have been prepared and converted into various thiophene derivatives, including 2-carbaldehydes. These compounds serve as crucial intermediates for synthesizing more complex thiophene derivatives, highlighting the versatility of 3-Bromo-5-nitro-thiophene-2-carbaldehyde in organic synthesis (Hawkins et al., 1994).
Photochemical Synthesis
The photochemical synthesis of thiophene derivatives, including the use of halogenated thiophene-2-carbaldehydes, has been explored to furnish phenyl derivatives through irradiation. This process underscores the reactivity and utility of thiophene-2-carbaldehydes in synthesizing phenyl-substituted thiophene derivatives via photochemical routes (Antonioletti et al., 1986).
Nitrocyclopropanation of Dihydrothiophene Carbaldehydes
An innovative domino Michael/α-alkylation reaction between 2,5-dihydrothiophene-3-carbaldehydes and bromonitromethane, catalyzed by DL-proline, has been reported. This reaction provides access to 6-nitro-3-thiabicyclo[3.1.0]hexane-1-carbaldehyde derivatives, demonstrating a novel application of thiophene carbaldehydes in synthesizing bicyclic compounds with potential biological activity (Risi et al., 2013).
Spectrofluorimetric Applications
The synthesis and application of compounds for the spectrofluorimetric determination of metal ions, such as iron(III), have been explored. While not directly involving 3-Bromo-5-nitro-thiophene-2-carbaldehyde, these studies highlight the broader context of thiophene derivatives in analytical chemistry, potentially implicating the use of similar compounds in detecting and quantifying metal ions (Cha & Park, 1996).
Properties
IUPAC Name |
3-bromo-5-nitrothiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-3-1-5(7(9)10)11-4(3)2-8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXKQIATXULSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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